(R)-BoroVal-(+)-Pinanediol trifluoroacetate

Catalog No.
S15387681
CAS No.
M.F
C16H27BF3NO4
M. Wt
365.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-BoroVal-(+)-Pinanediol trifluoroacetate

Product Name

(R)-BoroVal-(+)-Pinanediol trifluoroacetate

IUPAC Name

2-methyl-1-[(1S,2S,6S,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]propan-1-amine;2,2,2-trifluoroacetic acid

Molecular Formula

C16H27BF3NO4

Molecular Weight

365.2 g/mol

InChI

InChI=1S/C14H26BNO2.C2HF3O2/c1-8(2)12(16)15-17-11-7-9-6-10(13(9,3)4)14(11,5)18-15;3-2(4,5)1(6)7/h8-12H,6-7,16H2,1-5H3;(H,6,7)/t9-,10-,11-,12?,14-;/m0./s1

InChI Key

XKUUSJUJEXEJLQ-WGPOGTECSA-N

Canonical SMILES

B1(OC2CC3CC(C3(C)C)C2(O1)C)C(C(C)C)N.C(=O)(C(F)(F)F)O

Isomeric SMILES

B1(O[C@H]2C[C@@H]3C[C@H]([C@@]2(O1)C)C3(C)C)C(C(C)C)N.C(=O)(C(F)(F)F)O

(R)-BoroVal-(+)-Pinanediol trifluoroacetate, with the chemical formula C16H27BF3NO4C_{16}H_{27}BF_3NO_4 and a molecular weight of 365.2 g/mol, is a boron-containing compound that plays a significant role in organic synthesis and medicinal chemistry. It is recognized as an impurity of Bortezomib, a proteasome inhibitor used in the treatment of multiple myeloma, a type of blood cancer . The compound features a complex structure characterized by a hexahydro-3a,5,5-trimethyl framework and a trifluoroacetate moiety, which contributes to its unique properties and reactivity.

Typical of boron-containing compounds. These include:

  • Nucleophilic Substitution Reactions: The boron atom can facilitate nucleophilic attacks, allowing for the formation of new carbon-boron bonds.
  • Reactions with Nucleophiles: The trifluoroacetate group can undergo hydrolysis or substitution reactions under appropriate conditions.
  • Formation of Complexes: This compound can coordinate with other molecules, which is particularly useful in catalysis and material science.

These reactions are vital for its applications in synthetic organic chemistry and pharmaceutical development.

The synthesis of (R)-BoroVal-(+)-Pinanediol trifluoroacetate typically involves multi-step organic reactions, including:

  • Formation of the Boron Complex: Initial steps may involve the reaction of pinanediol with boron reagents to form the boron-containing structure.
  • Trifluoroacetylation: The introduction of the trifluoroacetate group can be achieved through acylation reactions using trifluoroacetic anhydride or trifluoroacetic acid.
  • Purification: The final product is purified through techniques such as chromatography to isolate (R)-BoroVal-(+)-Pinanediol trifluoroacetate from any impurities.

These methods highlight the complexity and precision required in synthesizing this compound for research and application purposes .

(R)-BoroVal-(+)-Pinanediol trifluoroacetate has several applications:

  • Medicinal Chemistry: As an impurity in Bortezomib, it serves as a model for studying proteasome inhibitors and their mechanisms.
  • Organic Synthesis: It acts as a reagent for synthesizing other compounds, particularly those involving boron .
  • Research Tool: Its unique structural features make it useful for studying interactions within biological systems and developing new therapeutic agents.

Interaction studies involving (R)-BoroVal-(+)-Pinanediol trifluoroacetate focus on its behavior in biological systems, particularly its interactions with proteins involved in the ubiquitin-proteasome pathway. Research indicates that compounds with similar structures can modulate protein degradation processes, leading to insights into cancer therapies .

Several compounds share structural similarities with (R)-BoroVal-(+)-Pinanediol trifluoroacetate. Here are some notable examples:

Compound NameCAS NumberMolecular FormulaKey Features
(R)-BoroLeu-(+)-pinanediol179324-86-8C8H8BNO2C_8H_8BNO_2Smaller molecular weight; less complex
(R)-Boroleucine94242-81-6C14H23BF3NO4C_{14}H_{23}BF_3NO_4Related to amino acid structure
Bortezomib179324-69-0C22H38N4O6C_{22}H_{38}N_4O_6FDA-approved proteasome inhibitor

Uniqueness

(R)-BoroVal-(+)-Pinanediol trifluoroacetate stands out due to its specific trifluoroacetate group and its role as an impurity in Bortezomib. Its unique structural characteristics allow it to participate in specific

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

365.1985230 g/mol

Monoisotopic Mass

365.1985230 g/mol

Heavy Atom Count

25

Dates

Last modified: 08-11-2024

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